molecular formula C17H27N3O B11820760 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine

4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine

Katalognummer: B11820760
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: FYMPNMKYTDBKDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with an isopropylpiperidine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the isopropylpiperidine group. The final step involves the formation of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine
  • 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)pyrimidine

Uniqueness

4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a substituted pyridine ring makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C17H27N3O

Molekulargewicht

289.4 g/mol

IUPAC-Name

4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C17H27N3O/c1-14(2)20-9-4-3-7-16(20)15-6-5-8-18-17(15)19-10-12-21-13-11-19/h5-6,8,14,16H,3-4,7,9-13H2,1-2H3

InChI-Schlüssel

FYMPNMKYTDBKDR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.